

Technical Support Center: Stability of Copper(II) Tartrate Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper(II) tartrate hydrate*

Cat. No.: *B15546573*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper(II) tartrate solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of copper(II) tartrate solutions?

A1: The stability of copper(II) tartrate solutions is primarily affected by pH, temperature, and the presence of complexing agents. Copper(II) tartrate is sparingly soluble in water but its solubility and stability can be significantly increased in alkaline conditions through the formation of a soluble complex with tartrate ions.[\[1\]](#)[\[2\]](#)

Q2: Why do my copper(II) tartrate solutions form a precipitate over time?

A2: Precipitation in copper(II) tartrate solutions, especially under alkaline conditions, is often due to the formation of copper(II) hydroxide. While tartrate ions form a soluble complex with copper(II) ions, this complex can be unstable over time and slowly decompose, leading to the precipitation of the less soluble copper(II) hydroxide.[\[1\]](#) This is a common issue, for example, with Fehling's solution if the two component solutions are mixed long before use.[\[3\]](#)[\[4\]](#)

Q3: What is the characteristic color of a stable copper(II) tartrate solution?

A3: A stable, alkaline solution of a copper(II) tartrate complex, such as Fehling's solution, has a characteristic deep blue color.^{[3][4]} A change from this deep blue color may indicate instability or a chemical reaction.

Q4: Can temperature affect the stability of my copper(II) tartrate solution?

A4: Yes, temperature can significantly impact the stability. Generally, increasing the temperature increases the solubility of copper(II) tartrate.^[2] However, in the context of a stabilized alkaline solution like Fehling's solution, heating is used to accelerate the reaction with reducing agents. Prolonged heating in the absence of a reducing agent can lead to the decomposition of the complex and the formation of a black precipitate of cupric oxide.^[5]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
A blue or turquoise precipitate forms in the solution upon preparation or during storage.	The pH of the solution is not sufficiently alkaline to favor the formation and stabilization of the soluble copper(II)-tartrate complex, leading to the precipitation of copper(II) tartrate or copper(II) hydroxide. [6]	Ensure the solution is adequately alkaline. For applications like Fehling's test, this is achieved by preparing the copper(II) tartrate in a solution of sodium hydroxide. [5] It is often recommended to prepare the copper sulfate solution and the alkaline tartrate solution separately and mix them just before use to ensure stability.[1][4][7]
The solution color is not the expected deep blue.	The complex between copper(II) and tartrate has not formed correctly. This could be due to incorrect pH, insufficient tartrate concentration, or the presence of interfering substances.	Verify the concentrations of all reagents and the pH of the solution. Ensure that the tartrate is in sufficient excess to complex with the copper(II) ions.[8]
Upon heating (without a reducing agent), a black precipitate forms.	The copper(II)-tartrate complex has decomposed due to excessive or prolonged heating, resulting in the formation of black cupric oxide. [5]	Avoid prolonged heating of the copper(II) tartrate solution in the absence of the intended reactant. For experiments requiring heat, such as Fehling's test, apply heat for the specified duration.[7]
Inconsistent results in quantitative analysis (e.g., for reducing sugars).	The copper(II) tartrate solution may have degraded, leading to a lower effective concentration of the active reagent. This is a known issue with pre-mixed Fehling's solution.[3]	For quantitative applications, it is crucial to use a freshly prepared copper(II) tartrate solution by mixing the stable component solutions (e.g., Fehling's A and B) immediately before the experiment.[4][5]

Data Presentation

Table 1: Factors Affecting the Stability of Alkaline Copper(II) Tartrate Solutions

Factor	Effect on Stability	Notes
pH	Crucial for stability. Alkaline conditions (typically pH > 10) are required to deprotonate the tartaric acid and form the stable, soluble bis(tartrato)cuprate(II) complex, preventing the precipitation of copper(II) hydroxide. [6]	At neutral or acidic pH, the complex is not favored, and copper(II) tartrate has low solubility. [2]
Temperature	Increased temperature generally increases the solubility of copper(II) tartrate. [2] However, it can also accelerate the decomposition of the complex in alkaline solutions.	In applications like Fehling's test, heating is necessary to drive the redox reaction with reducing sugars. [7]
Concentration of Tartrate	A sufficient excess of tartrate is necessary to chelate all the copper(II) ions and maintain them in solution in an alkaline medium. [8]	The tartrate acts as a chelating agent, preventing the precipitation of Cu(OH) ₂ . [5]
Storage	Alkaline copper(II) tartrate solutions like Fehling's solution are not stable over long periods when mixed. The complex slowly decomposes. [1] [3]	For this reason, the components are typically stored as two separate solutions (one with copper sulfate and the other with alkaline tartrate) and mixed just prior to use. [4] [7]

Table 2: Stability Constants of Copper(II)-Tartrate Complexes

Note: The stability of copper(II)-tartrate complexes is highly dependent on the pH of the solution, which dictates the speciation of the tartrate ligand. The following are reported stability constants under specific conditions.

Complex Species	Log K Value	Conditions
[Cu(Tart)]	3.03	I = 0.3, pH = 6.8[9]
[Cu(Har)(Ttr)]	3.09 ± 0.07	I = 0.1 M, NaNO ₃ , 25°C[10]
[Cu(OH) ₂ C ₄ H ₄ O ₆] ²⁻	log K _f = 19.14	Aqueous solution, 298 K[11]

(Har = Heteroaromatic ligand, Ttr = Tartrate)

Experimental Protocols

Preparation and Use of Fehling's Solution for the Detection of Reducing Sugars

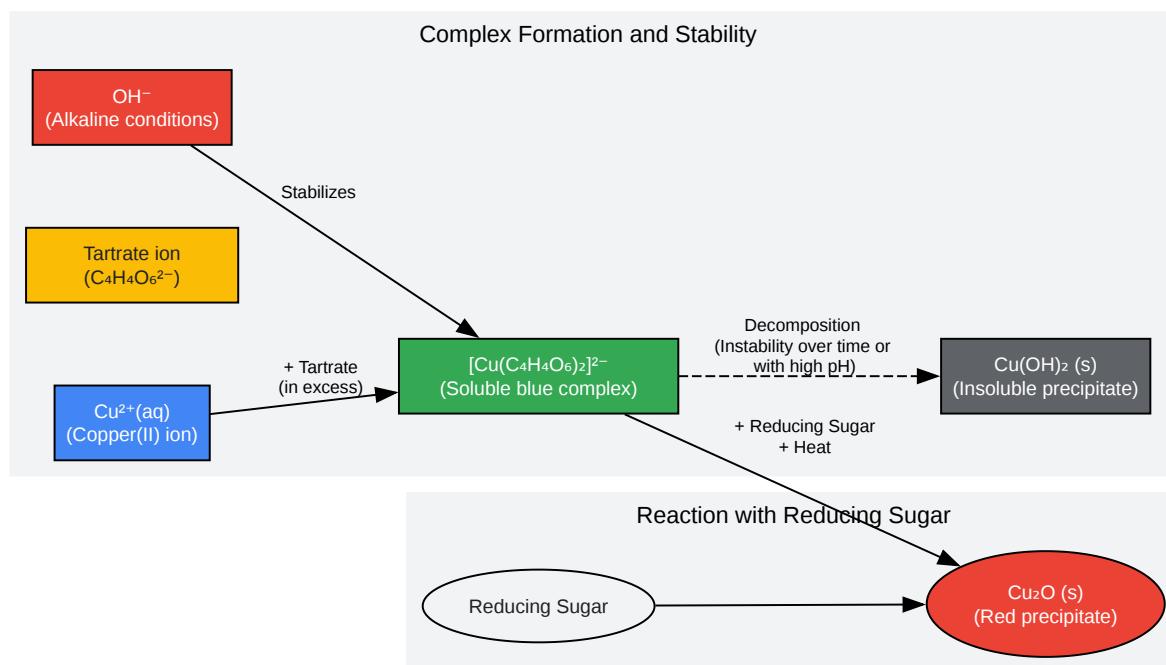
This protocol describes a key experiment involving a stabilized alkaline copper(II) tartrate solution.

Objective: To qualitatively test for the presence of reducing sugars in a sample.

Materials:

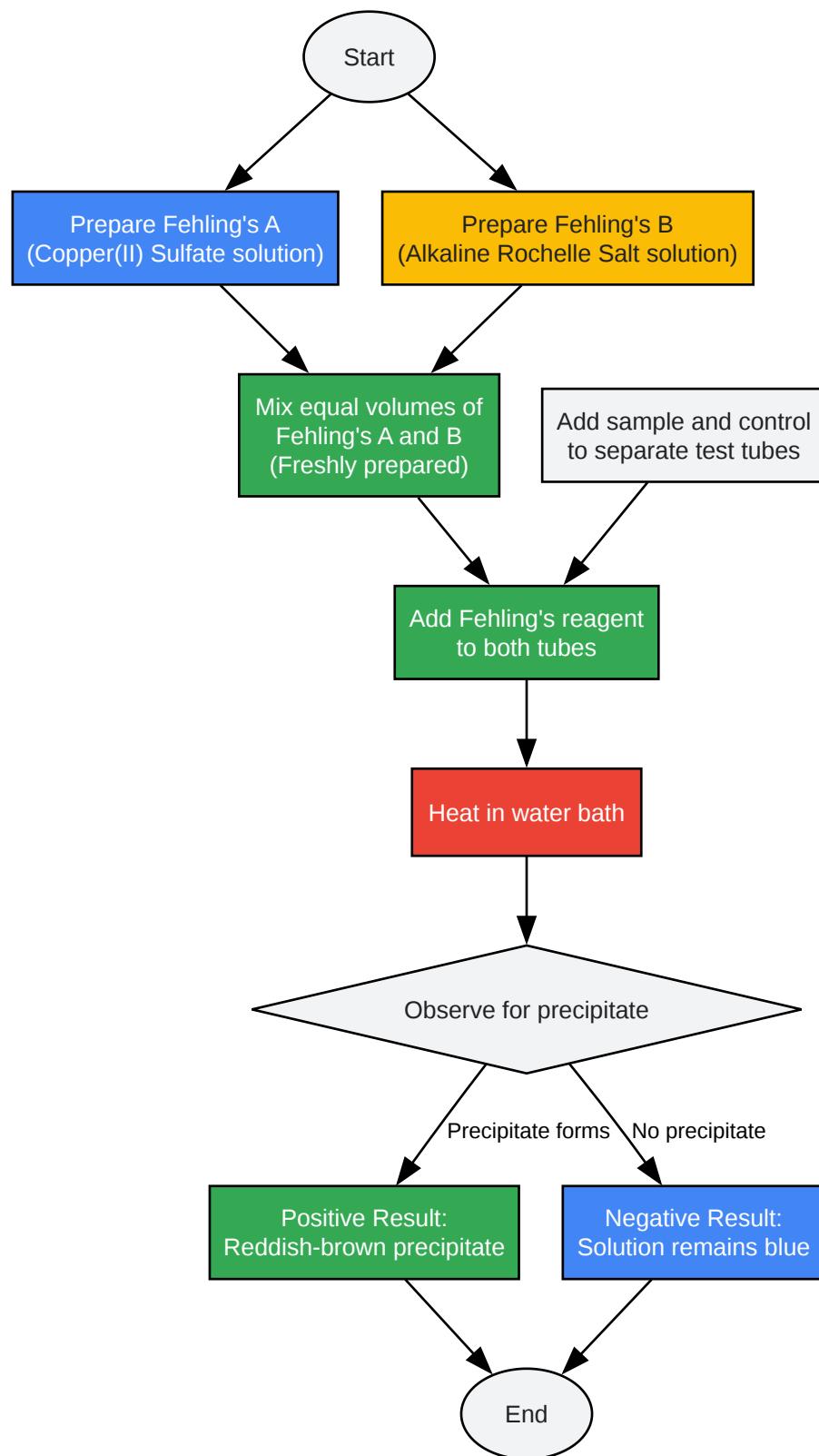
- Fehling's Solution A: 34.65 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) dissolved in distilled water to a final volume of 500 mL.[1]
- Fehling's Solution B: 173 g of potassium sodium tartrate (Rochelle salt, KNaC₄H₄O₆·4H₂O) and 50 g of sodium hydroxide (NaOH) dissolved in distilled water to a final volume of 500 mL.[12]
- Test samples (e.g., solutions of glucose, fructose, sucrose)
- Distilled water (for control)
- Test tubes and a test tube rack
- Pipettes

- Water bath


Procedure:

- Preparation of Fehling's Reagent: In a clean test tube, mix equal volumes of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a clear, deep blue. This mixture should be prepared fresh for each use.[4][5]
- Sample Preparation: Place 1-2 mL of the test sample into a separate clean test tube. For the negative control, place an equal volume of distilled water into another test tube.[13]
- Reaction: Add approximately 2 mL of the freshly prepared Fehling's reagent to the test tube containing the sample and to the control tube.[7]
- Heating: Place the test tubes in a boiling water bath for a few minutes.[4][13]
- Observation: Observe any color change in the solutions.

Interpretation of Results:


- Positive Test: The formation of a reddish-brown precipitate of copper(I) oxide (Cu_2O) indicates the presence of a reducing sugar. The color may vary from green to yellow to orange to brick-red depending on the concentration of the reducing sugar.[5][14]
- Negative Test: The solution remains clear and blue, indicating the absence of a reducing sugar.[15]

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Factors influencing the stability of copper(II) tartrate solutions.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Fehling's test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bu.edu.eg [bu.edu.eg]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Fehling's solution: Preparation, Tests and Application [allen.in]
- 4. byjus.com [byjus.com]
- 5. microbenotes.com [microbenotes.com]
- 6. mdpi.com [mdpi.com]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. more.juniata.edu [more.juniata.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. customs.go.jp [customs.go.jp]
- 13. Fehling Solution in Biology: Definition, Types and Importance | AESL [akash.ac.in]
- 14. thestudentroom.co.uk [thestudentroom.co.uk]
- 15. Fehling Test – Principle, Procedure, Result & Applications [vedantu.com]
- To cite this document: BenchChem. [Technical Support Center: Stability of Copper(II) Tartrate Solutions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15546573#factors-affecting-the-stability-of-copper-ii-tartrate-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com